N-Pyrrolidino Protonitazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

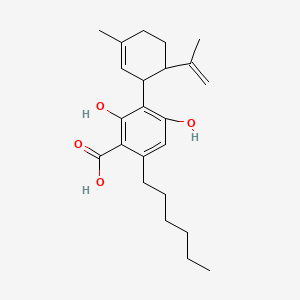

N-Pyrrolidino Protonitazene is a novel synthetic opioid that bears structural resemblance to protonitazene, N-pyrrolidino etonitazene, and other nitazene analogues. It is an isomer of N-pyrrolidino isotonitazene and was first detected in the United States in January 2023 . This compound has gained attention due to its high potency, which is approximately 25 times greater than that of fentanyl .

Preparation Methods

The synthesis of N-Pyrrolidino Protonitazene involves the formation of the benzimidazole core structure, followed by the introduction of the pyrrolidino group. The synthetic route typically includes the following steps:

Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Nitro Group: Nitration of the benzimidazole core is carried out using a nitrating agent such as nitric acid.

Alkylation: The nitrobenzimidazole is then alkylated with 4-propoxybenzyl chloride in the presence of a base.

Formation of the Pyrrolidino Group: The final step involves the reaction of the alkylated benzimidazole with pyrrolidine under basic conditions.

Chemical Reactions Analysis

N-Pyrrolidino Protonitazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, with various nucleophiles.

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas and a catalyst for reduction, and bases for alkylation and substitution reactions. Major products formed from these reactions include nitro, amino, and substituted benzimidazole derivatives.

Scientific Research Applications

N-Pyrrolidino Protonitazene has several scientific research applications, including:

Mechanism of Action

N-Pyrrolidino Protonitazene exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR). It binds to the MOR with high affinity, leading to the activation of downstream signaling pathways that result in analgesic and euphoric effects . The compound’s high potency is attributed to its strong binding affinity and efficacy at the MOR, which is significantly greater than that of fentanyl .

Comparison with Similar Compounds

N-Pyrrolidino Protonitazene is structurally similar to other nitazene analogues, including:

- Protonitazene

- N-Pyrrolidino Etonitazene

- N-Pyrrolidino Isotonitazene

- Metonitazene

- Etomethazene

- Etonitazepipne

Compared to these compounds, N-Pyrrolidino Protonitazene is unique due to its specific structural modifications, which confer higher potency and distinct pharmacological properties . Its isomeric relationship with N-Pyrrolidino Isotonitazene further highlights its uniqueness within the nitazene class of synthetic opioids .

Properties

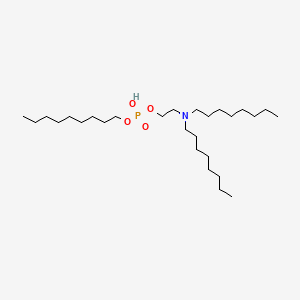

Molecular Formula |

C23H28N4O3 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole |

InChI |

InChI=1S/C23H28N4O3/c1-2-15-30-20-8-5-18(6-9-20)16-23-24-21-17-19(27(28)29)7-10-22(21)26(23)14-13-25-11-3-4-12-25/h5-10,17H,2-4,11-16H2,1H3 |

InChI Key |

KCRWXNIIXGBPID-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)

![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)